[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate
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Overview
Description
[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes dichloro, methoxy, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate typically involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the final carbamate product through the addition of a carbamoyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Nucleophiles like hydroxylamine, ammonia; conditionssolvent such as ethanol, moderate temperature.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate can be compared with similar compounds such as:
Properties
IUPAC Name |
[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O3/c1-22-14-9(6-11(17)7-13(14)18)8-19-23-15(21)20-12-4-2-10(16)3-5-12/h2-8H,1H3,(H,20,21)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCUONYUROXEOH-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NOC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/OC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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